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molecular formula C6H12O3 B1272503 2-Isobutoxyacetic acid CAS No. 24133-46-8

2-Isobutoxyacetic acid

Cat. No. B1272503
M. Wt: 132.16 g/mol
InChI Key: RJZXMJIGAJFDRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05013864

Procedure details

Sodium hydride (1.72 g of 60% NaH in oil=1.03 g, 43 mmol) in oil dispersion was washed twice with 10 ml of hexane. THF was added (10 ml) and the mixture was cooled to -15° C. A solution of 2-methyl propanol (2.5 g, 35 mmol) in THF was then added, and the mixture was warmed to 25° C. for 1 hour. The THF was removed by distillation under vacuum and a solution of sodium chloroacetate (5.2 g, 45 mmol) in DMSO (100 ml) was added. The mixture was stirred at room temperature for 20 hours, then diluted with 300 ml. of water. The mixture was extracted twice with 50 ml. of hexane. The agueous phase was acidified with 4 N hydrochloric acid and the product was extracted twice with 100 ml. of ethyl acetate. The combined ethyl acetate layers were washed twice with 100 ml. water, dried over MgSO4, filtered, and the solvent was removed by distillation under reduced pressure to give 4.6g of product as a colorless oil. Yield of product=99.6%.
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5.2 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][CH:4]([CH3:7])[CH2:5][OH:6].Cl[CH2:9][C:10]([O-:12])=[O:11].[Na+].O>CCCCCC.C1COCC1.CS(C)=O>[CH3:3][CH:4]([CH3:7])[CH2:5][O:6][CH2:9][C:10]([OH:12])=[O:11] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1.72 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
CC(CO)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
5.2 g
Type
reactant
Smiles
ClCC(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to 25° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The THF was removed by distillation under vacuum
ADDITION
Type
ADDITION
Details
diluted with 300 ml
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with 50 ml
EXTRACTION
Type
EXTRACTION
Details
the product was extracted twice with 100 ml
WASH
Type
WASH
Details
The combined ethyl acetate layers were washed twice with 100 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water, dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC(COCC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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